3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4,7,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMHUAUYNFDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borohydride-Mediated Reduction
Sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0–5°C achieves partial reduction, with yields typically ranging from 45% to 68%. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation of the intermediate alkoxide.
Reaction Conditions:
- Substrate: 1.0 equiv. ketone
- Reducing Agent: 1.2 equiv. NaBH4
- Solvent: THF
- Temperature: 0–5°C
- Time: 4–6 hours
Limitations:
Microbial Reduction
Recent advances employ Hansenula polymorpha for enantioselective reduction, yielding the (S)-enantiomer with >90% enantiomeric excess (ee). This biocatalytic method operates under mild conditions (pH 7.0, 30°C) and avoids harsh reagents.
Advantages:
- High stereoselectivity
- Environmentally benign
Challenges:
- Substrate inhibition at concentrations >50 mM
- Extended reaction times (24–48 hours)
Nucleophilic Addition to 5-Bromo-2-Pyridylmagnesium Bromide
This two-step approach constructs the carbon skeleton via Grignard reagent addition to 1,1,1-trifluoroacetone, followed by bromination.
Grignard Reaction
5-Bromo-2-pyridylmagnesium bromide reacts with 1,1,1-trifluoroacetone in diethyl ether at −78°C, producing the tertiary alcohol intermediate.
Key Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio (Ketone:Grignard) | 1:1.1 |
| Reaction Time | 2 hours |
| Yield | 72–78% |
Mechanistic Insight:
The reaction proceeds through a six-membered transition state, with the trifluoromethyl group stabilizing the developing negative charge.
Bromination Optimization
Subsequent bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces the bromine atom at the pyridine’s 5-position. Radical initiators like azobisisobutyronitrile (AIBN) improve regioselectivity.
Side Reactions:
- Over-bromination at the 3-position (5–12%)
- Degradation of the trifluoromethyl group under prolonged heating
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable modular synthesis, particularly for late-stage functionalization.
Suzuki-Miyaura Coupling
A boronic ester derivative of 5-bromo-2-hydroxypyridine couples with 1,1,1-trifluoro-2-iodopropane using Pd(PPh3)4 as a catalyst.
Optimized Conditions:
| Component | Quantity |
|---|---|
| Pd(PPh3)4 | 5 mol% |
| K2CO3 | 2.5 equiv. |
| Solvent | DME/H2O (4:1) |
| Temperature | 80°C |
| Yield | 65% |
Advantages:
Buchwald-Hartwig Amination
While primarily used for C–N bond formation, this method adapts to install the trifluoromethyl alcohol moiety via a palladium-mediated cascade process.
Notable Example:
Reaction of 5-bromo-2-aminopyridine with hexafluoroacetone in the presence of Xantphos-Pd-G3 achieves 58% yield after 12 hours at 100°C.
Comparative Analysis of Methods
Table 1: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| NaBH4 Reduction | 45–68 | 92–95 | Moderate | Low |
| Microbial Reduction | 80–90 | 98–99 | High | Medium |
| Grignard Addition | 72–78 | 85–90 | Low | High |
| Suzuki Coupling | 65 | 93 | High | Medium |
Key Findings:
- Microbial reduction offers superior enantiopurity but requires specialized equipment.
- Suzuki coupling provides modularity for derivative synthesis but suffers from palladium residue contamination.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is with a molecular weight of approximately 270.05 g/mol. The compound features a brominated pyridine ring, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
Antimicrobial Activity : Research has demonstrated that derivatives of bromopyridine compounds exhibit antimicrobial properties. In particular, 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has been tested for its efficacy against various bacterial strains. A case study revealed that modifications to the bromopyridine structure significantly enhance its antibacterial activity compared to non-brominated analogs.
Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies indicate that the trifluoropropanol moiety can influence cellular pathways involved in apoptosis and cell proliferation. A notable study showed that the compound induced apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.
Agrochemicals
Pesticide Development : The unique structure of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol makes it a candidate for developing new agrochemicals. Its ability to disrupt pest metabolic pathways has been the focus of several studies aimed at creating more effective and environmentally friendly pesticides.
Material Science
Polymer Synthesis : The compound has been utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. Research indicates that incorporating 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol into polymer matrices can improve their mechanical properties significantly.
Data Tables
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal evaluated the antibacterial effects of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Mechanism
In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This finding suggests potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, while the trifluoropropanol group may influence the compound’s overall reactivity and stability. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromopyridinyl Trifluoropropanol Derivatives
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Position : The placement of bromine on the pyridine ring (C5 vs. C6) significantly impacts electronic properties and binding interactions. For example, C5 substitution may enhance electrophilic aromatic substitution reactivity compared to C6 .
- Functional Groups: The addition of amino or nitro groups (e.g., in ) introduces hydrogen-bonding or electron-withdrawing effects, altering solubility and biological activity.
Table 2: Bioactive Trifluoropropanol Analogues
Key Observations :
- CETP Inhibition: The trifluoropropanol group in facilitates polar interactions with protein residues, critical for inhibitory activity. This highlights the scaffold's versatility in drug design.
- Analytical Utility: BTFP () demonstrates the role of trifluoropropanol derivatives in biophysical studies, leveraging fluorine's NMR sensitivity.
Ketone vs. Alcohol Derivatives
The ketone precursor, 3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one (Molecular Weight: 268.03), is a key intermediate in synthesizing the alcohol form. Reduction of this ketone with chiral catalysts yields enantiomerically pure alcohols, which are valuable in asymmetric synthesis .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol?
- Methodology :
- Nucleophilic substitution : React 5-bromo-2-pyridyl derivatives (e.g., 5-bromo-2-pyridyl halides) with trifluoropropanol derivatives under basic conditions.
- Esterification : Use coupling reagents (e.g., DCC or EDC) to esterify carboxylic acids with (R)- or (S)-1,1,1-trifluoropropan-2-ol, followed by bromination at the pyridine ring .
- Key considerations : Control reaction temperature (often 0–25°C) and solvent polarity (e.g., DMF or THF) to optimize yield and minimize side reactions.
Q. How is the compound characterized after synthesis?
- Analytical techniques :
- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and fluorine environments.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- X-ray crystallography : For unambiguous structural confirmation, especially to resolve stereochemical ambiguities .
- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
Advanced Research Questions
Q. How is the stereochemistry of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol determined?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases to separate enantiomers .
- X-ray refinement : Employ SHELXL with Flack parameter (x) or Rogers’ η to assign absolute configuration. For near-centrosymmetric structures, Flack’s x is more reliable .
- Optical rotation : Compare experimental [α]D values with literature data for enantiomeric identification (e.g., opposite signs for R vs. S configurations) .
Q. What role does the bromopyridine moiety play in biological or catalytic activity?
- Structure-activity relationship (SAR) :
- The 5-bromo group enhances lipophilicity and serves as a handle for further functionalization (e.g., Suzuki coupling).
- Pyridine’s nitrogen participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
Q. How can researchers resolve contradictions between spectral data and observed biological activity?
- Hypothesis-driven approach :
Re-evaluate purity : Use LC-MS to detect trace impurities affecting bioassays.
Stereochemical validation : Confirm enantiomeric excess (e.g., via Mosher ester analysis) if activity is chirality-dependent .
Crystallographic analysis : Compare experimental X-ray structures with computational models to identify conformational mismatches .
Q. What are best practices for refining crystal structures of this compound using SHELX?
- Data collection : Use high-resolution (<1.0 Å) data to resolve fluorine atoms, which have low electron density .
- Twinning detection : Apply PLATON’s TWINLAWS for twinned crystals. Use HKLF5 format in SHELXL for refinement .
- Validation tools : Check R1, wR2, and goodness-of-fit (GoF). For chiral centers, monitor Flack x convergence (target: 0.00–0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
